![molecular formula C17H23N3O B2785111 N-(2-(7-甲基咪唑并[1,2-a]吡啶-2-基)乙基)环己烷羧酰胺 CAS No. 868977-80-4](/img/structure/B2785111.png)
N-(2-(7-甲基咪唑并[1,2-a]吡啶-2-基)乙基)环己烷羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They include antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of 7-Methylimidazo(1,2-a)pyridine, a related compound, is available in the NIST Chemistry WebBook .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific compound. For example, the molecular weight of 7-Methylimidazo(1,2-a)pyridine is 132.1625 .科学研究应用
Medicinal Chemistry
Application Summary
In medicinal chemistry, this compound is explored for its potential bioactivity. Imidazo[1,2-a]pyridines, the core structure of this compound, are known for their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Methods of Application
The synthesis of these compounds typically involves a condensation reaction of α-bromocarbonyl compounds with 2-aminopyridine derivatives under controlled conditions. Microwave-assisted, solvent- and catalyst-free methods have been developed to improve efficiency and environmental impact .
Results and Outcomes
The synthesized compounds have shown promising results in preliminary bioactivity screenings. For example, certain derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are targets for cancer therapy .
Organic Chemistry
Application Summary
In organic chemistry, the focus is on the synthesis and functionalization of the imidazo[1,2-a]pyridine moiety. This includes developing new methods for ring formation and introducing various substituents to alter the compound’s properties .
Methods of Application
Techniques such as microwave irradiation without the need for solvents or catalysts have been employed. This approach is valued for its speed, cleanliness, high yield, and simplicity .
Results and Outcomes
The methods have yielded a variety of imidazo[1,2-a]pyridine derivatives with good to excellent yields, demonstrating the versatility and adaptability of the synthetic procedures .
Pharmacology
Application Summary
Pharmacologically, the compound is studied for its interaction with various biological targets. Its analogs have been used in drugs like Zolpidem, a sedative, and Alpidem, an anxiolytic .
Methods of Application
The pharmacological evaluation involves in vitro and in vivo assays to determine the compound’s efficacy, potency, and safety profile .
Results and Outcomes
Some derivatives have shown significant activity in receptor binding assays and animal models, indicating potential therapeutic applications .
Biochemistry
Application Summary
In biochemistry, the compound’s role is investigated in the context of enzyme inhibition and receptor modulation. It has implications in understanding disease mechanisms at the molecular level .
Methods of Application
Biochemical assays, such as enzyme-linked immunosorbent assays (ELISAs) and surface plasmon resonance (SPR), are used to study the binding affinity and kinetics .
Results and Outcomes
Studies have revealed that certain imidazo[1,2-a]pyridine derivatives can modulate the activity of enzymes like PI3K, which are involved in signaling pathways related to cancer .
Environmental Chemistry
Application Summary
Environmental chemistry explores the degradation and environmental impact of imidazo[1,2-a]pyridine derivatives, aiming to develop eco-friendly synthetic methods and assess the compounds’ biodegradability.
Methods of Application
Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the environmental fate of these compounds.
Results and Outcomes
The solvent- and catalyst-free synthesis methods contribute to greener chemistry practices by reducing hazardous waste and energy consumption .
This analysis provides a snapshot of the diverse applications of “N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide” across various scientific fields. Each application leverages the unique properties of the compound to address specific research questions and practical challenges.
Neuropharmacology
Application Summary
In neuropharmacology, this compound is studied for its potential effects on the central nervous system (CNS), particularly as a modulator of GABA A receptors, which are implicated in numerous CNS disorders .
Methods of Application
The compound is tested in various in vitro assays to determine its affinity and efficacy at GABA A receptors. Electrophysiological methods like patch-clamp recordings are used to assess the functional impact on neuronal cells .
Results and Outcomes
The compound has shown to enhance GABA-induced currents in a dose-dependent manner, suggesting potential anxiolytic or sedative properties .
Cardiovascular Research
Application Summary
Cardiovascular research investigates the compound’s utility as a heart-failure drug, exploring its effects on cardiac function and its potential to improve heart health .
Results and Outcomes
Preliminary results indicate that the compound may reduce heart rate and increase the force of contraction, offering promise for the treatment of certain types of heart failure .
Antiviral Research
Application Summary
The compound’s antiviral properties are being explored, particularly in the context of inhibiting viruses that affect the respiratory system.
Methods of Application
In vitro assays using viral cultures and in vivo studies on animal models are conducted to assess the compound’s efficacy against specific viral strains.
Results and Outcomes
Promising results have been obtained, showing the compound’s potential to inhibit viral replication, though further studies are needed to confirm its effectiveness and safety for human use .
Oncology
Application Summary
In oncology, researchers are investigating the compound’s potential as a chemotherapeutic agent due to its ability to interfere with cell cycle regulation.
Methods of Application
The compound is tested on various cancer cell lines to evaluate its cytotoxic effects and mechanism of action.
Results and Outcomes
Initial findings suggest that the compound may induce apoptosis in cancer cells, offering a new avenue for cancer treatment .
Chemical Synthesis
Application Summary
Chemical synthesis research focuses on improving the methods of producing the compound, aiming to make the process more cost-effective and scalable.
Methods of Application
Advanced synthetic techniques, including green chemistry approaches, are employed to optimize the synthesis and reduce environmental impact.
Results and Outcomes
Enhanced synthetic routes have been developed, resulting in higher yields and purer products, which are beneficial for both research and potential commercial applications .
Molecular Biology
Application Summary
Molecular biology studies the compound’s role in gene expression and its potential use in gene therapy.
Methods of Application
Techniques such as CRISPR-Cas9 are used to investigate the compound’s effects on gene editing and regulation.
Results and Outcomes
The compound has shown potential in modulating gene expression, which could be harnessed for therapeutic purposes .
Nanotechnology
Application Summary
Nanotechnology explores the use of the compound in creating novel nanostructures with potential applications in drug delivery and diagnostics.
Methods of Application
The compound is incorporated into nanoparticles, and its interaction with biological systems is studied.
Results and Outcomes
Nanostructures containing the compound have demonstrated targeted delivery capabilities and improved bioavailability .
Veterinary Medicine
Application Summary
The compound’s applications in veterinary medicine are being examined for the treatment of diseases in animals.
Methods of Application
Clinical trials on animal subjects are conducted to determine the compound’s therapeutic potential and safety profile.
Results and Outcomes
The compound has shown efficacy in treating certain animal diseases, with ongoing research to ensure its suitability for veterinary use .
属性
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-8-10-20-12-15(19-16(20)11-13)7-9-18-17(21)14-5-3-2-4-6-14/h8,10-12,14H,2-7,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNCBJDUMCYXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

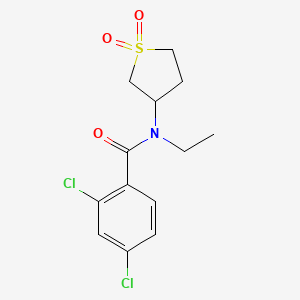
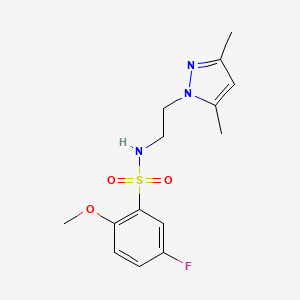
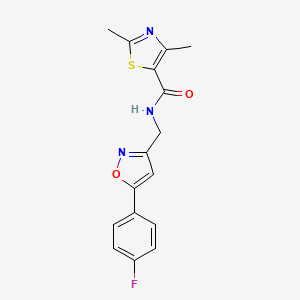
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2785036.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2785039.png)
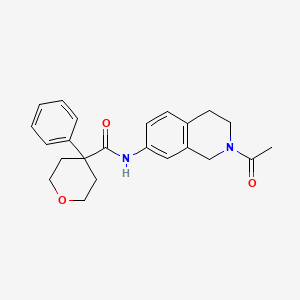
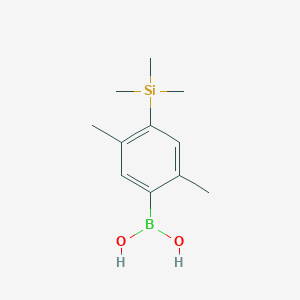
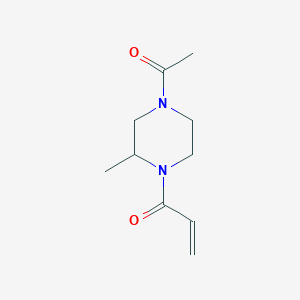
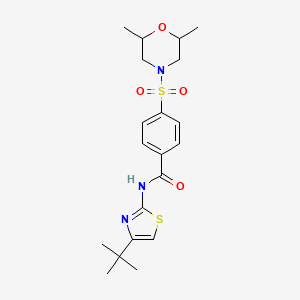
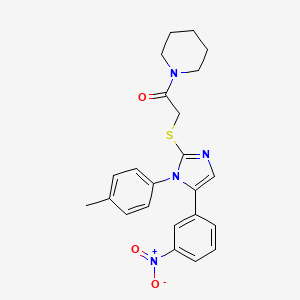
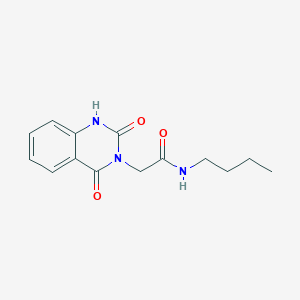
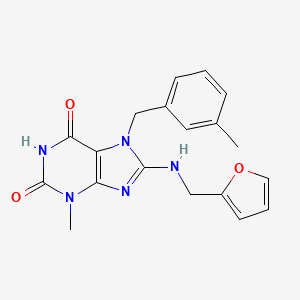
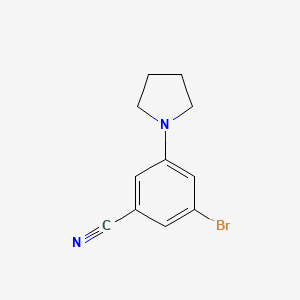
![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)